molecular formula C5H4BBrClNO2 B1519881 3-Bromo-2-chloropyridine-4-boronic acid CAS No. 1072944-16-1

3-Bromo-2-chloropyridine-4-boronic acid

Cat. No.: B1519881
CAS No.: 1072944-16-1
M. Wt: 236.26 g/mol
InChI Key: FHSDUAXKXSMERY-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropyridine-4-boronic acid is a versatile organoboron compound with a molecular formula of C5H4BBrClNO2. It is characterized by the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-bromo-2-chloropyridine with a boronic acid derivative under suitable conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. This involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form biaryl compounds.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine-N-oxide derivatives or reduction to form pyridine derivatives.

  • Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Pyridine Derivatives: Resulting from reduction reactions.

  • Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.

Scientific Research Applications

3-Bromo-2-chloropyridine-4-boronic acid is extensively used in scientific research due to its reactivity and versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-2-chloropyridine-4-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then transfers it to the halide partner.

Molecular Targets and Pathways:

  • Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions.

  • Transmetalation: The key step in the Suzuki-Miyaura reaction involves the transfer of the organic group from boron to palladium.

Comparison with Similar Compounds

3-Bromo-2-chloropyridine-4-boronic acid is similar to other boronic acids and halopyridines, but its unique combination of halogens and boronic acid groups makes it particularly useful in specific reactions. Some similar compounds include:

  • 2-Bromo-3-chloropyridine-4-boronic acid: Similar structure but different halogen positions.

  • 3-Bromo-2-fluoropyridine-4-boronic acid: Similar but with a fluorine atom instead of chlorine.

  • 2-Bromo-3-chloropyridine-5-boronic acid: Different position of the boronic acid group.

Properties

IUPAC Name

(3-bromo-2-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSDUAXKXSMERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657291
Record name (3-Bromo-2-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-16-1
Record name B-(3-Bromo-2-chloro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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